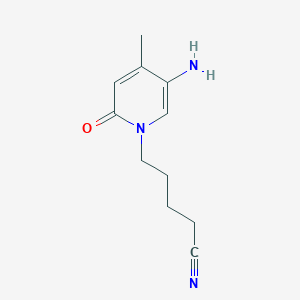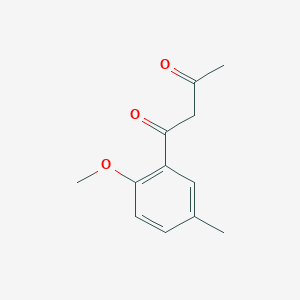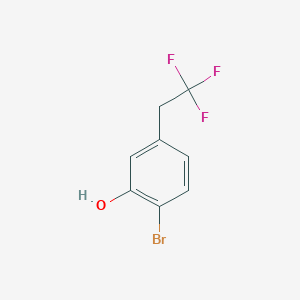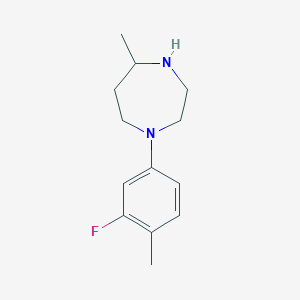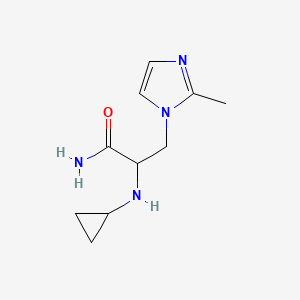
(1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a cyclohexyl group substituted with an ethyl group and a triazole ring attached to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution on the Cyclohexyl Ring: The cyclohexyl ring is substituted with an ethyl group through a Friedel-Crafts alkylation reaction.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the triazole ring, which can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of biological probes for studying enzyme activities.
Drug Development:
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethylcyclohexyl)methanamine: Similar structure but with a different position of the ethyl group.
1,45,8-Dimethanonaphthalene-2-propanamine: Contains a similar triazole ring but with a different cyclohexyl substitution.
Uniqueness
Structural Features: The unique combination of a triazole ring with a 4-ethylcyclohexyl group and a methanamine group.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of (1-(4-Ethylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[1-(4-ethylcyclohexyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C11H20N4/c1-2-9-3-5-11(6-4-9)15-8-10(7-12)13-14-15/h8-9,11H,2-7,12H2,1H3 |
InChI Key |
YPEWRCOCXHIQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)N2C=C(N=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B13630904.png)
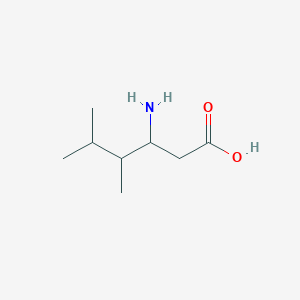
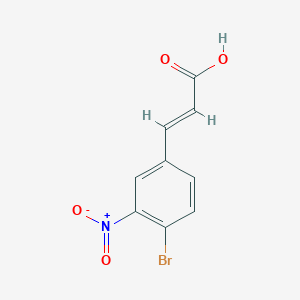

![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
